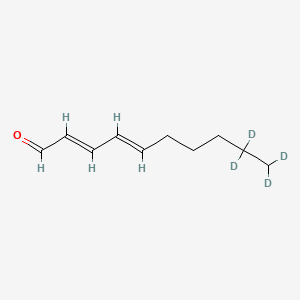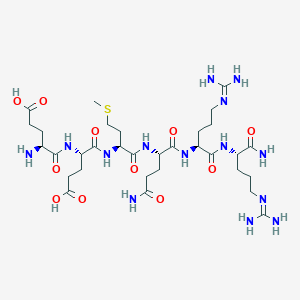
Mg(cento)-EDTA (disodium tetrahydrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium ethylenediaminetetraacetic acid disodium salt tetrahydrate: (Mg(cento)-EDTA (disodium tetrahydrate)) is a chelating agent widely used in various scientific fields. It is a derivative of ethylenediaminetetraacetic acid (EDTA) where magnesium ions are coordinated with the EDTA molecule. This compound is known for its ability to bind metal ions, making it useful in applications that require metal ion sequestration.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of magnesium ethylenediaminetetraacetic acid disodium salt tetrahydrate involves the reaction of ethylenediaminetetraacetic acid with magnesium salts in the presence of sodium hydroxide. The reaction typically proceeds as follows:
- Dissolve ethylenediaminetetraacetic acid in water.
- Add magnesium chloride or magnesium sulfate to the solution.
- Adjust the pH to around 7-8 using sodium hydroxide.
- Allow the reaction to proceed at room temperature until the formation of the magnesium ethylenediaminetetraacetic acid disodium salt is complete.
- Crystallize the product by evaporating the solvent and collect the tetrahydrate form.
Industrial Production Methods: Industrial production of magnesium ethylenediaminetetraacetic acid disodium salt tetrahydrate follows similar steps but on a larger scale. The process involves:
- Large-scale dissolution of ethylenediaminetetraacetic acid in water.
- Addition of magnesium salts and sodium hydroxide in controlled conditions.
- Continuous monitoring of pH and temperature to ensure optimal reaction conditions.
- Crystallization and purification of the product to obtain the tetrahydrate form.
Chemical Reactions Analysis
Types of Reactions: Magnesium ethylenediaminetetraacetic acid disodium salt tetrahydrate primarily undergoes complexation reactions due to its chelating properties. It can form stable complexes with various metal ions, including calcium, iron, and zinc.
Common Reagents and Conditions:
Oxidation and Reduction: The compound itself does not undergo oxidation or reduction but can influence redox reactions by sequestering metal ions that act as catalysts.
Substitution: It can participate in substitution reactions where metal ions in a solution are replaced by magnesium ions from the compound.
Major Products: The major products formed from these reactions are stable metal-EDTA complexes, which are soluble in water and can be easily separated from the reaction mixture.
Scientific Research Applications
Magnesium ethylenediaminetetraacetic acid disodium salt tetrahydrate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to remove metal ions from solutions, stabilize metal ions in analytical chemistry, and as a buffer in various chemical reactions.
Biology: Employed in molecular biology for the stabilization of enzymes and nucleic acids, and in cell culture media to control metal ion concentrations.
Medicine: Utilized in chelation therapy to treat heavy metal poisoning and in diagnostic assays to control metal ion concentrations.
Industry: Applied in water treatment processes to remove metal ions, in the textile industry for dyeing processes, and in the food industry as a preservative to prevent metal-catalyzed oxidation.
Mechanism of Action
The mechanism of action of magnesium ethylenediaminetetraacetic acid disodium salt tetrahydrate involves the formation of stable complexes with metal ions. The ethylenediaminetetraacetic acid molecule has multiple binding sites that can coordinate with metal ions, effectively sequestering them and preventing their participation in unwanted reactions. This chelation process is crucial in applications where metal ion control is necessary.
Comparison with Similar Compounds
- Calcium ethylenediaminetetraacetic acid disodium salt tetrahydrate
- Zinc ethylenediaminetetraacetic acid disodium salt tetrahydrate
- Iron ethylenediaminetetraacetic acid disodium salt tetrahydrate
Comparison: Magnesium ethylenediaminetetraacetic acid disodium salt tetrahydrate is unique due to its specific affinity for magnesium ions, making it particularly useful in applications where magnesium ion control is required. Compared to other similar compounds, it offers distinct advantages in terms of stability and solubility in aqueous solutions.
Properties
Molecular Formula |
C10H22MgN2Na2O12+2 |
|---|---|
Molecular Weight |
432.57 g/mol |
IUPAC Name |
magnesium;disodium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate;tetrahydrate |
InChI |
InChI=1S/C10H16N2O8.Mg.2Na.4H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;4*1H2/q;+2;2*+1;;;;/p-2 |
InChI Key |
NTLBRFLUZXNZAU-UHFFFAOYSA-L |
Canonical SMILES |
C(C[NH+](CC(=O)[O-])CC(=O)[O-])[NH+](CC(=O)[O-])CC(=O)[O-].O.O.O.O.[Na+].[Na+].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




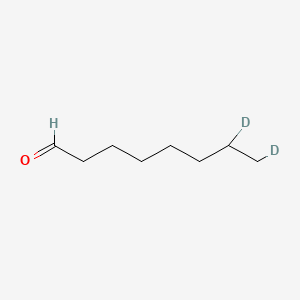
![N-(5-bromo-4-fluoro-2-methylphenyl)-4-[(3,5-dichlorophenyl)sulfonylamino]-2-[[(3R)-3-methylmorpholin-4-yl]methyl]benzenesulfonamide](/img/structure/B12377240.png)
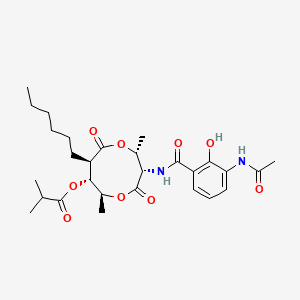
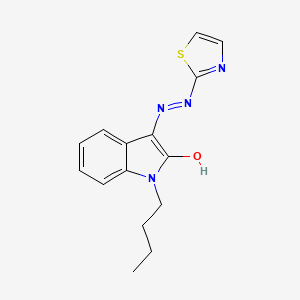
![rel-2-[4-[(2S)-2-[[(2S)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetic acid](/img/structure/B12377262.png)



